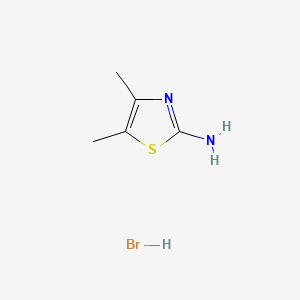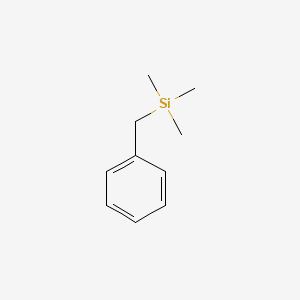
Benzyltrimethylsilane
Descripción general
Descripción
Benzyltrimethylsilane (BTM) is an organosilicon compound with the molecular formula C7H15Si. It is a colorless liquid that is widely used in organic synthesis and as a reagent for many laboratory experiments. BTM is a versatile compound with many applications in the scientific research field. It is used in the synthesis of various organic compounds, as well as in the synthesis of polymers materials. It is also used as a catalyst in the production of various polymers and as a reagent in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Electrophilic Substitution
- BTMS reacts with iodine monobromide and bromine in various conditions, leading to direct benzylic substitution. This reaction is significant in organic chemistry for the introduction of iodine or bromine at the benzylic position, which has diverse applications in synthesizing other organic compounds (Bordeau et al., 1987).
Synthesis of Alcohols
- In the presence of tetrabutylammonium fluoride, BTMS adds to aldehydes and ketones, yielding corresponding alcohols upon hydrolysis. This application is crucial in organic synthesis, especially in the preparation of alcohols from simpler compounds (Bennetau & Dunogues, 1983).
Oxidation Reactions
- BTMS undergoes oxidation reactions with cerium(IV) ammonium nitrate, leading to products of C-Si cleavage under mild conditions. These reactions are useful in studies of bond cleavage and oxidation processes in organosilicon chemistry (Baciocchi et al., 1989).
Side-Chain Oxidation
- BTMS reacts with iodosylbenzene in the presence of iron or manganese porphyrins. This reaction is significant for studying the oxidation mechanisms in organic compounds, particularly the transformation of BTMS into benzaldehydes (Baciocchi & Lanzalunga, 1993).
Alkali Cleavage
- BTMS undergoes alkali cleavage, which is important in studies relating to substituent effects and nucleophilic reactions in organometallic chemistry (Bott et al., 1965).
Photochemical Processes
- BTMS exhibits distinct photochemical behaviors in different solvents. This is significant for understanding the photophysical processes in organic chemistry, particularly in the formation of radicals (Hiratsuka et al., 1996).
Reactions with Trifluoroacetic Acid
- BTMS undergoes novel cleavages with trifluoroacetic acid, which is relevant in the study of chemical reactions involving acid-catalyzed processes (Andrianov et al., 1976).
Addition to Imines
- BTMS adds to imines in the presence of tetrabutylammonium fluoride, contributing to the field of amines synthesis and its applications in organic chemistry (Zhang et al., 2006).
Mecanismo De Acción
Target of Action
Benzyltrimethylsilane (BTMSi) primarily targets vinyl monomers in anionic polymerization . It interacts with these monomers to initiate polymerization, leading to the formation of polymers .
Mode of Action
BTMSi interacts with its targets through a process known as desilylation . This process involves the removal of a silyl group from BTMSi, resulting in the formation of benzyl anions . These anions then serve as initiators for the anionic polymerization of vinyl monomers .
Biochemical Pathways
The primary biochemical pathway affected by BTMSi is the anionic polymerization of vinyl monomers . The benzyl anions generated from BTMSi interact with the vinyl monomers, leading to the formation of polymers . This process allows for the synthesis of polymers with controlled molecular weights and molecular weight distributions .
Result of Action
The primary result of BTMSi’s action is the formation of polymers . These polymers are formed through the anionic polymerization of vinyl monomers, initiated by the benzyl anions generated from BTMSi . The resulting polymers have controlled molecular weights and molecular weight distributions .
Action Environment
The action of BTMSi is influenced by environmental factors such as temperature and the presence of other compounds . For instance, benzyltrimethylsilyl anions are obtained at elevated temperatures in the absence of 18-crown-6, whereas benzyl anions are obtained at low temperatures in the presence of 18-crown-6 . This indicates that both temperature and the presence of other compounds can influence the action, efficacy, and stability of BTMSi .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Benzyltrimethylsilane plays a significant role in biochemical reactions, particularly in the generation of benzyl anions. These anions are highly reactive and can participate in various nucleophilic substitution reactions. This compound interacts with enzymes, proteins, and other biomolecules primarily through its ability to donate benzyl groups. For instance, it can react with metal alkoxides to form benzyltrimethylsilyl anions, which are useful in anionic polymerization processes . Additionally, this compound can undergo photochemical reactions to produce benzyl radicals and this compound radical cations .
Cellular Effects
This compound influences various cellular processes through its interactions with cellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the photochemical processes of this compound can lead to the formation of reactive intermediates such as benzyl radicals, which can interact with cellular macromolecules and alter their function . These interactions can result in changes in gene expression and metabolic flux, ultimately impacting cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to generate reactive intermediates such as benzyl anions, benzyl radicals, and this compound radical cations. These intermediates can participate in various biochemical reactions, including nucleophilic substitution and photochemical processes. For instance, the photochemical reactions of this compound at low temperatures (77 K) produce benzyl radicals and this compound radical cations through the excitation of the compound to its lowest triplet state . These reactive species can then interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions but can degrade in the presence of moisture . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to the accumulation of reactive intermediates, which can have lasting effects on cellular function. For example, the formation of benzyl radicals and this compound radical cations can result in sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can participate in biochemical reactions without causing significant toxicity. At high doses, this compound can produce toxic effects due to the accumulation of reactive intermediates such as benzyl radicals and this compound radical cations . These intermediates can cause oxidative stress and damage to cellular components, leading to adverse effects on animal health.
Metabolic Pathways
This compound is involved in metabolic pathways that generate reactive intermediates such as benzyl anions and benzyl radicals. These intermediates can participate in various biochemical reactions, including nucleophilic substitution and photochemical processes . The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels. For example, this compound can react with metal alkoxides to form benzyltrimethylsilyl anions, which are useful in anionic polymerization processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Additionally, this compound can bind to specific proteins that facilitate its transport and distribution within cells. These interactions can influence the compound’s localization and accumulation, ultimately affecting its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular locations. These factors can impact the compound’s activity and function within the cell.
Propiedades
IUPAC Name |
benzyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIWRLGWLMRJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061116 | |
| Record name | Trimethylbenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
770-09-2 | |
| Record name | Benzyltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylbenzylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyltrimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, [(trimethylsilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylbenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLBENZYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX8B6Q8WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzyltrimethylsilane?
A1: this compound has the molecular formula C10H16Si and a molecular weight of 164.32 g/mol.
Q2: Are there any characteristic spectroscopic data for this compound?
A2: Yes, this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, in infrared (IR) spectroscopy, the presence of the C-Si bond is indicated by a characteristic absorption band. []
Q3: Is this compound compatible with common organic solvents?
A3: Yes, this compound demonstrates good solubility in a variety of organic solvents, including tetrahydrofuran (THF), diethyl ether, dichloromethane, and acetonitrile. [, , , , , , , , , , , , ]
Q4: What are the main applications of this compound in organic synthesis?
A4: this compound is widely employed as a reagent in organic synthesis, particularly as a benzyl anion equivalent in reactions such as nucleophilic additions and Peterson olefinations. It's also utilized in cross-coupling reactions to form carbon-carbon bonds. [, , , , , , , , ]
Q5: Can you elaborate on the use of this compound in photochemical reactions?
A5: this compound exhibits interesting photochemical behavior. Upon UV irradiation, it can undergo photoinduced electron transfer reactions, leading to the formation of benzyl radicals and other reactive intermediates. [, , , , , ]
Q6: How do solvent effects influence the photochemistry of this compound?
A6: Solvent polarity plays a significant role in the photochemical reactivity of this compound. For instance, in polar solvents like methanol, photolysis generates benzyl radicals and triplet states, while in non-polar solvents like cyclohexane, primarily triplet-triplet absorption is observed. []
Q7: Have computational methods been applied to study this compound?
A7: Yes, computational studies using methods like MNDO-PM3 have been employed to investigate the molecular structure and electronic properties of this compound, particularly in its excited states. [, , , ]
Q8: How do structural modifications of this compound affect its reactivity?
A8: Substituents on the benzene ring can significantly impact the reactivity of this compound. For example, electron-withdrawing groups generally enhance the rate of cleavage of the benzyl-silicon bond in reactions with alkali. []
Q9: Are there specific examples of substituent effects on this compound reactivity?
A9: Yes, studies have shown that the buta-1,3-diynyl substituent in the para-position increases the rate of cleavage by alkali significantly compared to the unsubstituted compound. []
Q10: What are some strategies to improve the stability of this compound in formulations?
A10: Although generally stable, this compound can be formulated under inert atmospheres and stored at low temperatures to minimize potential degradation pathways. [, , ]
Q11: Are there specific SHE regulations regarding the handling and use of this compound?
A11: While specific regulations may vary depending on location and application, this compound should be handled with standard laboratory safety procedures, including appropriate personal protective equipment and ventilation. Consultation with relevant safety data sheets is crucial. []
Q12: What analytical techniques are commonly used to characterize this compound and its reaction products?
A12: Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography are frequently employed to characterize this compound and its derivatives. [, , ]
Q13: Is there information available on the environmental fate and potential impact of this compound?
A13: Data on the environmental persistence and ecotoxicological effects of this compound are limited. Standard procedures for handling and disposal of chemicals should be followed. []
Q14: What are some historical milestones in the development and application of this compound in chemical research?
A14: The use of this compound as a benzyl anion equivalent and its application in photochemical reactions represent significant milestones in its research history. [, , , ]
Q15: Are there any notable interdisciplinary applications of this compound research?
A15: Research on this compound has implications for various fields, including materials science, particularly in the context of surface modifications and thin film deposition. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



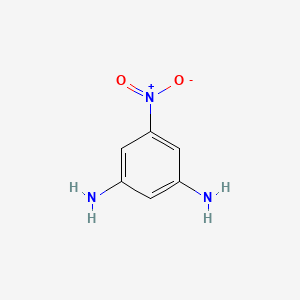
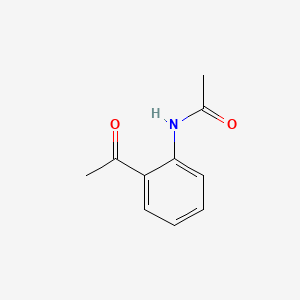

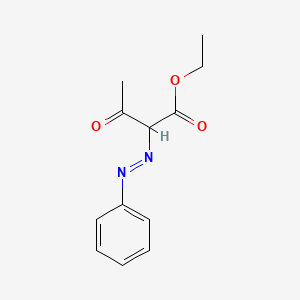
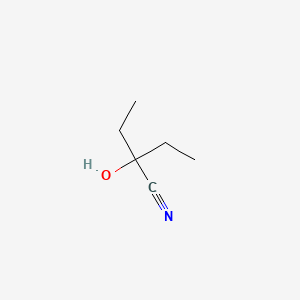
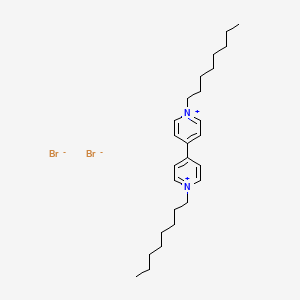
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1265570.png)
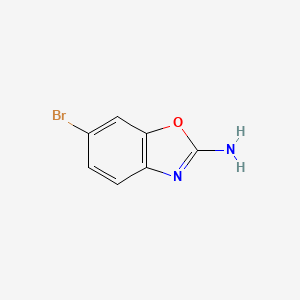
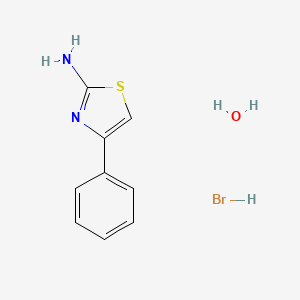

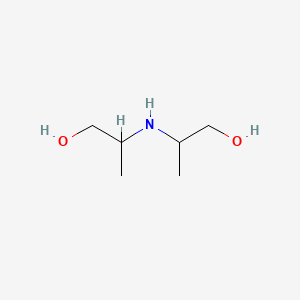
![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)

